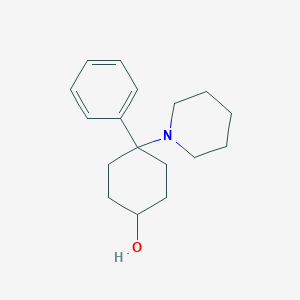
4-Phenyl-4-piperidinocyclohexanol
Cat. No. B162774
M. Wt: 259.4 g/mol
InChI Key: KPRUAZBLIREHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05304479
Procedure details


The cyclohexanone derivative of Example 3 (1 g; 3.9 mmole) was dissolved in 50 ml of methanol inside a three-necked round bottom flask equipped with a condenser. 0.5 g of sodium borohydride was added portionwise to this solution. After addition, the mixture was stirred at room temperature for 2 hours. The methanol was removed under reduced pressure to give a solid residue. The solid residue was extracted with ethyl acetate. The ethyl acetate extracts were combined and washed once with water and dried over anhydrous sodium sulfate. Ethyl acetate was removed to give a solid material. The solid was recrystallized from hexane/ether (1:1; v/v) to give the desired cyclohexanol derivative as a white crystalline solid (0.89 g; 85% yield).



Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:8][CH2:9][CH:10]([OH:13])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCC(CC1)=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solid residue was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethyl acetate was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from hexane/ether (1:1; v/v)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCC(CC1)O)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
